![molecular formula C22H26Cl2N4S B1229779 1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B1229779.png)
1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea is a member of indoles.
Aplicaciones Científicas De Investigación
1. Urotensin-II Receptor Agonism
- Discovery of Nonpeptide Agonist : A compound closely related to the chemical , identified as AC-7954, has been discovered as a nonpeptidic agonist of the urotensin-II receptor. This discovery is significant in pharmacological research and could potentially lead to new drug developments (Croston et al., 2002).
2. Synthesis of Structurally Diverse Compounds
- Generation of Diverse Library : A ketonic Mannich base derived from 2-acetylthiophene, which shares structural similarities with the mentioned chemical, was used to create a diverse array of compounds. This process is crucial for expanding the chemical libraries used in drug discovery (Roman, 2013).
3. Development of Antimicrobial Agents
- Synthesis of Novel Thiazole Derivatives : Research into thiazole derivatives incorporating pyridine moiety has shown potential in developing new antimicrobial agents. These derivatives exhibit promising antibacterial and antifungal activities, highlighting the potential for therapeutic applications (Khidre & Radini, 2021).
4. Allosteric Modulation of Cannabinoid Receptors
- Optimization of Indole-2-carboxamides : Investigations into compounds structurally similar to the chemical have revealed their potential as allosteric modulators of cannabinoid receptors. This research is crucial for understanding and potentially manipulating cannabinoid signaling for therapeutic purposes (Khurana et al., 2014).
5. Catalytic Oxidation Applications
- Catalysis with Copper(I) Complexes : Copper(I) complexes containing acylthiourea ligands have been synthesized and characterized for their catalytic oxidation properties. This research demonstrates the potential utility of such complexes in chemical synthesis and industrial processes (Gunasekaran et al., 2017).
Propiedades
Fórmula molecular |
C22H26Cl2N4S |
|---|---|
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea |
InChI |
InChI=1S/C22H26Cl2N4S/c1-28(2)11-5-10-25-22(29)27-14-18(16-9-8-15(23)12-20(16)24)19-13-26-21-7-4-3-6-17(19)21/h3-4,6-9,12-13,18,26H,5,10-11,14H2,1-2H3,(H2,25,27,29) |
Clave InChI |
RYOMGTNXPFHHBB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC(=S)NCC(C1=C(C=C(C=C1)Cl)Cl)C2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



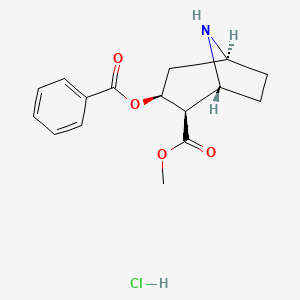
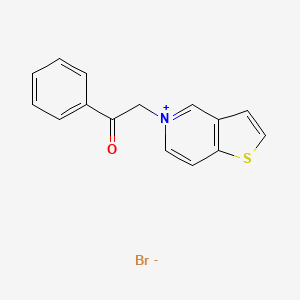
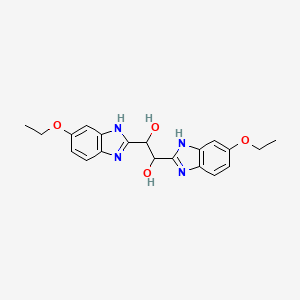
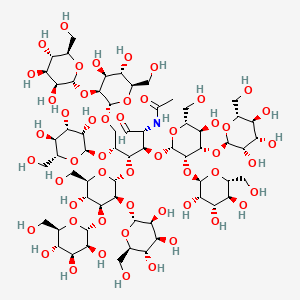
![(6S,7S,10R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1229701.png)
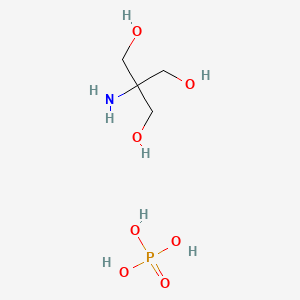
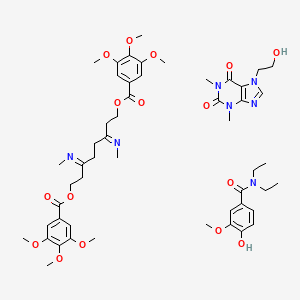
![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]acetic acid methyl ester](/img/structure/B1229710.png)
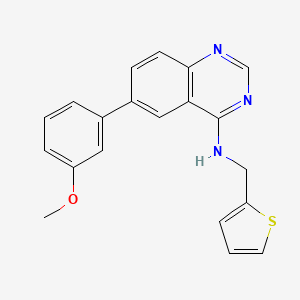
![9-(2-furyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1229713.png)
![1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B1229716.png)
![10-hydroxy-10-[(2R,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B1229717.png)
![2-Ethoxy-3-pyridinecarboxylic acid [2-[2-methyl-5-(4-morpholinylsulfonyl)anilino]-2-oxoethyl] ester](/img/structure/B1229719.png)
